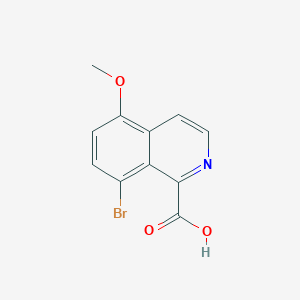

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid

Description

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is a halogenated and methoxylated isoquinoline derivative with a carboxylic acid functional group at position 1. Its molecular formula is C₁₁H₈BrNO₃, yielding a molecular weight of 281.9 g/mol. The compound features a fused aromatic ring system (isoquinoline core) substituted with bromine (position 8), methoxy (position 5), and carboxylic acid (position 1).

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

8-bromo-5-methoxyisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)9-6(8)4-5-13-10(9)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

FMBOTKDEEOJWOW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CN=C(C2=C(C=C1)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with 5-methoxyisoquinoline or its precursors. The methoxy group is generally introduced via electrophilic aromatic substitution or by starting from appropriately substituted precursors.

Bromination at the 8-Position

Selective bromination at the 8-position of the isoquinoline ring is a critical step. This is commonly achieved by electrophilic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃).

- Reaction conditions: Typically, bromination is conducted at low temperatures (0–5°C) to enhance regioselectivity and minimize polybromination.

- Outcome: The reaction yields predominantly the 8-bromo derivative, with minor formation of dibrominated byproducts at higher temperatures (>40°C).

Carboxylation at the 1-Position

The carboxylic acid group at the 1-position can be introduced by:

- Direct carboxylation: Using carbon dioxide (CO₂) under catalytic conditions on a suitable isoquinoline intermediate.

- Oxidation of methyl group: If a methyl substituent is present at the 1-position, it can be oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Representative Multi-Step Synthetic Route

A patented method for related quinoline carboxylic acid derivatives provides a useful framework adaptable to isoquinoline derivatives:

| Step | Description | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Base-mediated ring opening of isatin derivative | NaOH, H₂O, acetone, reflux 10 h | Intermediate quinoline derivative |

| 2 | Aldehyde addition reaction | Phenyl aldehyde, 95-105°C, 1-6 h | Vinyl quinoline carboxylic acid |

| 3 | Dehydration | Diacetyl oxide | Dehydrated intermediate |

| 4 | Oxidation | Potassium permanganate solution | Carboxylated quinoline derivative |

| 5 | Decarboxylation or further functionalization | Thermal or catalytic conditions | Target quinoline-1-carboxylic acid |

This sequence can be adapted for isoquinoline analogs with appropriate substituents, including methoxy and bromo groups.

Electrophilic Substitution Specifics for this compound

The methoxy group at position 5 is an activating, ortho/para-directing substituent, influencing regioselectivity during electrophilic substitutions such as bromination and nitration.

| Electrophilic Reaction | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃, 0–5°C | This compound | ~68% |

| Nitration | HNO₃ / H₂SO₄, 0–5°C | 6-Nitro-5-methoxy derivative (minor 7-nitro isomer) | Variable |

Note: Elevated temperatures during bromination can lead to dibrominated byproducts.

Purification and Characterization Techniques

- Purification: Crystallization and chromatographic methods (e.g., column chromatography) are employed to isolate the pure compound.

- Characterization:

- Nuclear Magnetic Resonance (NMR): Confirms methoxy (-OCH₃), bromine substitution, and carboxylic acid groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- Infrared Spectroscopy (IR): Identifies characteristic carboxylic acid and aromatic functional groups.

- Elemental Analysis: Validates compound composition.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 5-Methoxyisoquinoline or derivatives |

| Brominating agent | Bromine (Br₂) with FeBr₃ catalyst |

| Carboxylation method | CO₂ carboxylation or KMnO₄ oxidation |

| Reaction temperature | Bromination: 0–5°C; Carboxylation: varies (often reflux) |

| Reaction time | Bromination: 1–3 hours; Carboxylation: several hours |

| Yield of bromination step | ~68% |

| Purification | Crystallization, chromatography |

| Characterization | NMR, MS, IR, elemental analysis |

Recent Research and Advances

- Directed ortho-lithiation and subsequent functionalization have been explored for isoquinoline derivatives, offering alternative routes to introduce substituents such as bromine at specific positions.

- Microwave-assisted synthesis and catalytic methods have improved reaction times and yields in related isoquinoline carboxylic acid syntheses, though specific applications to this compound require further development.

- The regioselectivity challenges during electrophilic substitution are addressed by careful control of reaction conditions and the use of directing groups like methoxy.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated isoquinoline derivatives .

Scientific Research Applications

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Pharmacological Relevance

While explicit data for the target compound are unavailable, analogs like 5-bromo-8-nitroisoquinoline serve as intermediates in drug synthesis .

Biological Activity

8-Bromo-5-methoxyisoquinoline-1-carboxylic acid is a derivative of isoquinoline that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a bromine atom and a methoxy group, exhibits enhanced reactivity and diverse pharmacological properties, making it a valuable candidate for further research.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromine atom at the 8-position significantly alters its electronic properties, potentially influencing its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Several studies have reported the cytotoxic effects of isoquinoline derivatives against various cancer cell lines. For instance, compounds structurally related to 8-Bromo-5-methoxyisoquinoline have shown IC50 values in the low micromolar range against human cancer cells such as HeLa and MCF-7, indicating potent antiproliferative effects .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against Gram-positive bacteria. Derivatives similar to 8-Bromo-5-methoxyisoquinoline demonstrated significant inhibition zones against Staphylococcus aureus, suggesting potential as an antibacterial agent .

- Antiviral Potential : The isoquinoline framework has been associated with antiviral properties. Compounds within this class have shown promise in inhibiting viral growth, particularly against influenza viruses .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The mechanism may involve:

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that isoquinoline derivatives can induce ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Key Enzymes : The compound may also target specific enzymes involved in cancer cell proliferation or bacterial cell wall synthesis, although detailed mechanisms remain under investigation.

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound can be achieved via several methods, including:

- Bromination Reactions : Utilizing N-bromosuccinimide (NBS) in chloroform allows for selective bromination at the desired position on the isoquinoline ring.

- Carboxylation Techniques : The carboxylic acid group can be introduced through various synthetic pathways involving carboxylation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.